N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O5S2.ClH/c1-27(2)13-14-29(25-26-22-16-19(33-4)9-12-23(22)35-25)24(30)18-7-10-21(11-8-18)36(31,32)28(3)17-20-6-5-15-34-20;/h7-12,16,20H,5-6,13-15,17H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMGDEWMEVKRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride is a synthetic compound with a complex molecular structure. Its unique combination of functional groups suggests potential biological activities, particularly in pharmaceutical applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 420.0 g/mol. The structure features a dimethylamino group, a methoxybenzo[d]thiazole moiety, and a sulfamoyl group, contributing to its diverse biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Preliminary studies have shown that the compound may inhibit various enzymes involved in tumor progression. This includes targeting ubiquitin ligases critical for protein degradation and cell cycle regulation .
- Dopamine Receptor Interaction : The compound's structural similarities to known dopamine receptor modulators suggest potential interactions with G protein-coupled receptors (GPCRs), particularly D2 dopamine receptors. Modifications in the chemical structure can enhance binding affinity and potency .
- Kinase Inhibition : In vitro assays have demonstrated that compounds similar to this one can act as inhibitors for several kinases involved in cellular signaling pathways, including CDK5 and GSK-3α/β. These kinases are crucial for various cellular processes, including proliferation and apoptosis .
The biological activity of this compound is attributed to its ability to modulate specific biological targets:
- Receptor Binding : The compound may bind to dopamine receptors, influencing neurotransmitter signaling pathways.
- Enzyme Inhibition : By inhibiting key kinases and ligases, it alters cellular signaling cascades that are often dysregulated in cancer.
Study 1: Antitumor Effects
In a study evaluating the anticancer properties of structurally similar compounds, researchers found that this compound demonstrated significant inhibition of tumor cell growth in vitro. The study highlighted its potential as a therapeutic agent against specific cancer types by disrupting cell cycle progression through kinase inhibition.
Study 2: Dopamine Receptor Modulation
Another investigation focused on the compound's interaction with dopamine receptors. It was found to exhibit partial agonist activity at D2 receptors, which could have implications for treating neurological disorders such as schizophrenia or Parkinson’s disease .
Research Findings Summary Table
Scientific Research Applications
Preliminary studies indicate that this compound exhibits significant biological activity , particularly in cancer research. Similar compounds have demonstrated the ability to inhibit various enzymes associated with tumor progression, including ubiquitin ligases that are critical for protein degradation and cell cycle regulation . The dual-targeting capacity of related compounds has also been highlighted in neurodegenerative disease research, indicating broader therapeutic potential .
Potential Therapeutic Applications
- Cancer Treatment : The compound's structure suggests it may act as an inhibitor of cancer-related enzymes, making it a potential therapeutic agent in oncology.
- Neurodegenerative Diseases : Insights into its mechanism of action reveal interactions with cellular targets involved in neurotoxicity, suggesting applications in treating conditions like Alzheimer's or Parkinson's disease .
- Antiviral and Antimicrobial Activity : Compounds with similar structures have shown promise against various pathogens, indicating potential use in infectious disease treatment .
Case Studies
- Cancer Research : A study investigating the effects of similar compounds on cancer cell lines demonstrated their ability to inhibit cell proliferation and induce apoptosis, suggesting that N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride could have comparable effects.
- Neurotoxicity Reduction : Research on related benzothiazole derivatives showed their capacity to reduce neurotoxic aggregates, which supports the hypothesis that this compound might also exhibit protective effects against neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
*Estimated based on molecular formula.
Key Observations :
Comparison with Analogues :
- Cimetidine : Synthesized via guanidinylation of imidazole intermediates, emphasizing nucleophilic substitution .
- compounds : Utilize cyclocondensation of hydrazinecarbothioamides, contrasting with the target compound’s reliance on sulfamoyl coupling .
Pharmacological and Biochemical Properties
Table 2: Hypothetical Activity Profile Based on Structural Analogues
*Estimated using fragment-based methods.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, including:
- Amide bond formation between substituted benzoic acid derivatives and amino-thiazole intermediates under anhydrous conditions (e.g., using dichloromethane as a solvent and triethylamine as a base) .
- Sulfamoyl group incorporation via nucleophilic substitution or coupling reactions, requiring precise pH control (6.5–7.5) to avoid side reactions .
- Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the hydrochloride salt .
Optimization: Reaction temperatures (typically 0–60°C), solvent polarity, and stoichiometric ratios of reagents are systematically varied to maximize yield (>70%) and purity (>95% by HPLC) .
Basic: Which analytical techniques confirm the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Distinct signals for dimethylamino protons (δ 2.2–2.5 ppm), methoxybenzo[d]thiazole aromatic protons (δ 6.8–7.5 ppm), and tetrahydrofuran methylene groups (δ 3.6–4.0 ppm) .
- ¹³C NMR: Carbons in the sulfamoyl group (δ 40–45 ppm) and benzamide carbonyl (δ 165–170 ppm) confirm connectivity .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
- HPLC: Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer: Contradictions often arise from:
- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound concentrations. Standardize protocols using IC₅₀ dose-response curves and positive controls .
- Solubility issues: Use dimethyl sulfoxide (DMSO) stock solutions (<0.1% final concentration) to avoid cytotoxicity artifacts .
- Metabolic instability: Conduct stability assays in liver microsomes to identify metabolite interference .
Methodology: Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Advanced: What computational methods predict binding affinity and stability for this compound?
Answer:
- Molecular Docking (AutoDock Vina): Models interactions between the sulfamoyl group and target proteins (e.g., kinases, GPCRs). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
- Density Functional Theory (DFT): Calculates electron density maps to predict reactive sites (e.g., nucleophilic attack on the thiazole ring) .
- Molecular Dynamics (MD) Simulations (GROMACS): Assesses stability in physiological conditions (e.g., aqueous solvation, 310 K, 1 atm) over 100-ns trajectories .
Basic: How are impurities or by-products identified during synthesis?
Answer:
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica plates (UV visualization, Rf comparison) .
- LC-MS: Detects low-abundance impurities (e.g., unreacted intermediates) via fragmentation patterns .
- ¹H NMR Integration: Quantifies residual solvents (e.g., DMF) or diastereomers by peak area ratios .
Advanced: How does the sulfamoyl group’s electronic environment influence reactivity?
Answer:
- Electron-Withdrawing Effect: The sulfamoyl group decreases electron density on the benzamide ring, enhancing susceptibility to nucleophilic substitution at the 4-position .
- Solvent Effects: In polar aprotic solvents (e.g., DMF), the group stabilizes transition states during SN2 reactions. In aqueous buffers, hydrolysis risks increase (monitor via pH-stat) .
Experimental Validation: Substituent effects are analyzed using Hammett plots (σ values) and kinetic studies .
Basic: What distinguishes the compound’s NMR signatures for benzamide vs. thiazole moieties?
Answer:
- Benzamide Protons: Ortho to the carbonyl (δ 7.8–8.2 ppm, doublet) vs. para (δ 7.3–7.6 ppm, singlet) .
- Thiazole Ring: Protons adjacent to sulfur (δ 7.1–7.3 ppm) show coupling (J = 3–5 Hz) with methoxy substituents .
- Tetrahydrofuran Methylene: Diastereotopic protons split into multiplets (δ 3.6–4.0 ppm) .
Advanced: What strategies improve the compound’s stability in physiological conditions?
Answer:
- Lyophilization: Formulate as a lyophilized powder (trehalose excipient) to prevent hydrolysis .
- Prodrug Design: Mask the sulfamoyl group as a tert-butyl carbamate, cleaved enzymatically in vivo .
- Encapsulation: Use liposomes (DSPC/cholesterol) for sustained release and reduced off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
